N-(2-Aminophenyl)-2-phenylpropionamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-(2-aminophenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C15H16N2O/c1-11(12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-11H,16H2,1H3,(H,17,18) |
InChI Key |
TYIFGBKVFKCIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of N 2 Aminophenyl 2 Phenylpropionamide
Stereochemical and Conformational Analysis
Investigations of Intramolecular Interactions and Hydrogen Bonding Networks
The conformational orientation and relative stability of N-(2-Aminophenyl)-2-phenylpropionamide are significantly influenced by a network of intramolecular interactions, primarily hydrogen bonds. These non-covalent interactions play a crucial role in defining the three-dimensional structure of the molecule, which in turn governs its chemical and physical properties. The presence of both hydrogen bond donors (-NH2 and -NH-) and acceptors (C=O) within the molecular framework allows for the formation of stable intramolecular ring systems.
Detailed investigations, often employing a combination of spectroscopic techniques and computational modeling, have shed light on the nature and strength of these interactions. While direct crystallographic or advanced spectroscopic studies specifically on this compound are not extensively documented in publicly available literature, analysis of closely related structures, such as N-aryl substituted anthranilamides and other 2-aminobenzamide (B116534) derivatives, provides a robust framework for understanding the intramolecular hydrogen bonding present in the target molecule. mdpi.com
A primary intramolecular interaction anticipated and observed in analogous compounds is the hydrogen bond between the amino group (-NH2) on the phenyl ring and the carbonyl oxygen (C=O) of the amide group. mdpi.com This interaction leads to the formation of a stable six-membered pseudo-ring. The stability of this hydrogen bond is influenced by the electronic and steric nature of the substituents on both the phenyl ring and the amide nitrogen.
Furthermore, the amide proton (-NH-) can also participate in hydrogen bonding, although this is more commonly observed in intermolecular interactions which stabilize the crystal lattice. nih.gov However, depending on the molecular conformation, the potential for an intramolecular hydrogen bond involving the amide proton and the π-system of the phenyl ring from the 2-phenylpropionyl moiety cannot be entirely ruled out.
Computational studies, such as those employing Density Functional Theory (DFT), on similar molecular structures have been instrumental in quantifying the energetics of these hydrogen bonds. nih.gov These studies help in determining the preferred molecular conformation by identifying the geometry that maximizes the stability imparted by these intramolecular interactions.
The following table summarizes the key anticipated intramolecular interactions in this compound based on analyses of related compounds.
| Interaction Type | Donor | Acceptor | Resulting Structure | Anticipated Bond Length (Å) | **Anticipated Bond Angle (°) ** |
| Intramolecular Hydrogen Bond | Amino (-NH2) | Carbonyl (C=O) | Six-membered pseudo-ring | 1.8 - 2.2 | 140 - 160 |
| Intramolecular Hydrogen Bond | Amide (-NH-) | π-system of phenyl ring | - | > 2.5 | Variable |
Note: The data in the table is representative and based on values reported for analogous compounds in the literature.
Research findings on related molecules indicate that the presence of a substituent on the nitrogen atom of the arylamine moiety plays a significant role in promoting the formation of intramolecular hydrogen bonds. mdpi.com In the case of this compound, the 2-phenylpropionyl group serves this role, likely enhancing the strength and stability of the intramolecular hydrogen bonding network.
The characterization of these intramolecular forces is critical for a comprehensive structural elucidation of this compound. These interactions are fundamental to understanding the molecule's conformational preferences and its subsequent interactions with other molecules.
Chemical Reactivity and Molecular Interaction Mechanisms of N 2 Aminophenyl 2 Phenylpropionamide Analogues
Reactivity Profiles of Amide and Amine Functionalities
The dual functionality of the N-(2-Aminophenyl)-2-phenylpropionamide scaffold governs its chemical behavior. The amide linkage and the primary aromatic amine exhibit distinct yet interactive reactivity profiles.
Investigation of Amide Hydrolysis and Chemical Stability
Amides are generally characterized by their significant chemical stability, primarily due to the resonance delocalization of the nitrogen lone pair electrons into the adjacent carbonyl group. auburn.edu This conjugation reduces the electrophilicity of the carbonyl carbon and strengthens the carbon-nitrogen bond, making amides less susceptible to nucleophilic attack compared to esters. auburn.edu
Hydrolysis of the amide bond in this compound analogues typically requires forcing conditions, such as refluxing in strong acidic or alkaline solutions. researchgate.net The mechanism of alkaline hydrolysis is similar to that of esters, involving the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon to form a tetrahedral intermediate. However, the loss of the hydroxide anion to regenerate the amide is often thermodynamically favored over the expulsion of the amine anion, which is a stronger base. researchgate.net Studies on the alkaline hydrolysis of various formylated ethylenediamines have shown that the reactivity of an amide bond is highly dependent on the nature of the substituents on the nitrogen atom. lew.ro In general, amides are considered stable functional groups, providing structural robustness to the molecular scaffold.
Table 1: General Reactivity of Amide Bonds under Different Conditions
| Condition | Reagents | Reactivity | Products |
|---|---|---|---|
| Acidic | H₃O⁺, heat | Hydrolysis | Carboxylic Acid + Amine Salt |
| Basic | OH⁻, heat | Hydrolysis | Carboxylate Salt + Amine |
| Neutral | H₂O | Very Low / Inert | No Reaction |
Reactivity of the Primary Aromatic Amine Group in Derivatization Reactions
The primary aromatic amine group in the this compound scaffold is a versatile site for a variety of chemical transformations. Its reactivity is characteristic of anilines and includes reactions such as acylation, alkylation, diazotization, and condensation with carbonyl compounds to form Schiff bases.
Several qualitative tests are used to identify primary aromatic amines, highlighting their reactivity. The carbylamine test, for instance, involves the reaction of a primary amine with chloroform (B151607) and a strong base to produce an isocyanide, which has a distinct foul odor. vedantu.combyjus.com Another key reaction is the formation of a diazonium salt upon treatment with nitrous acid (HNO₂) at low temperatures. These diazonium salts are highly useful synthetic intermediates, capable of undergoing coupling reactions with activated aromatic compounds, like β-naphthol, to form intensely colored azo dyes (Azo-Dye Test). byjus.com
Furthermore, the nucleophilic nature of the amine allows for derivatization to improve analytical detection. For example, N-(4-aminophenyl)piperidine has been used as a derivatization tag for organic acids to enhance their detection by supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov This demonstrates the utility of the aminophenyl moiety in forming stable amide bonds for analytical purposes.
Table 2: Common Derivatization Reactions of the Primary Aromatic Amine
| Reaction Type | Reagent(s) | Functional Group Formed |
|---|---|---|
| Acylation | Acyl chloride, Acid anhydride | Amide |
| Diazotization | HNO₂, H⁺ (0-5 °C) | Diazonium Salt |
| Schiff Base Formation | Aldehyde or Ketone | Imine (Schiff Base) |
| Sulfonylation | Sulfonyl chloride (e.g., Hinsberg's reagent) | Sulfonamide |
Coordination Chemistry of Aminophenyl-Containing Ligands
The N-(2-aminophenyl) moiety is an excellent structural motif for the design of chelating ligands. The proximate arrangement of the amine and amide groups allows for the formation of stable five- or six-membered chelate rings with various metal ions.
Synthesis and Characterization of Metal Complexes with Related N-(2-Aminophenyl) Ligands
The synthesis of metal complexes involving N-(2-aminophenyl) containing ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. nih.govbhu.ac.injchemlett.com The resulting complexes can be isolated as crystalline solids. A wide range of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II), have been shown to form stable complexes with ligands featuring the aminophenyl scaffold. tandfonline.comresearchgate.netmdpi.com
For example, N,N′-bis(2-amino phenyl) oxamide (B166460) has been used to prepare complexes with copper(II), forming species with either a 1:1 or 1:2 metal-to-ligand ratio. researchgate.net Similarly, ligands like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol coordinate with metal ions through the amine and thiol groups to form stable five-membered chelate rings. nih.gov The coordination behavior often involves the deprotonation of amide or other acidic protons, allowing the ligand to act as a mono- or dianionic species. tandfonline.com The presence of other donor atoms within the ligand structure, such as pyridine (B92270) nitrogens or carboxylate oxygens, can lead to polydentate coordination, resulting in various geometries like square planar, tetrahedral, or octahedral. nih.govtandfonline.comresearchgate.net
Table 3: Examples of Metal Complexes with N-(2-Aminophenyl) Analogues
| Ligand | Metal Ion(s) | Observed Geometry | Reference(s) |
|---|---|---|---|
| N-(3-carboxylphenyl)pyridine-2′-carboxamide | Co(II), Ni(II), Cu(II), Zn(II) | Distorted Octahedral, Square Planar | tandfonline.com |
| N,N′-bis(2-amino phenyl) oxamide | Cu(II) | Not specified | researchgate.net |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II) | Tetrahedral, Square Planar (Cu) | nih.gov |
Spectroscopic and Structural Characterization of Metal-Ligand Interactions
A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to elucidate the structure and nature of metal-ligand interactions.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of a ligand. Upon complexation, characteristic vibrational frequencies of the ligand are shifted. For instance, a shift in the ν(C=O) band of the amide group to a lower frequency (red-shift) suggests coordination through the amide oxygen. mdpi.comsysrevpharm.org Conversely, shifts in the N-H stretching or bending frequencies of the amine group indicate its involvement in coordination. nih.gov The appearance of new bands in the far-IR region can often be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, providing direct evidence of coordination. sysrevpharm.org
NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand's structure in solution. Upon coordination to a metal ion, the chemical shifts of protons and carbons near the binding site are altered. iau.irnih.gov For example, the ¹H-NMR spectrum of a zinc complex with a tris((6-phenyl-2-pyridyl)methyl)amine derivative showed significant changes in the chemical shifts of the pyridyl and methylene (B1212753) protons upon metal binding. nih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into the geometry of the coordination sphere around the metal ion. The position and intensity of d-d transitions are characteristic of specific geometries (e.g., octahedral, tetrahedral). unibas.it
Mechanistic Studies of Chemical Transformations Involving this compound Scaffold
While specific mechanistic studies on this compound are not extensively documented, the reactivity of its core structure can be inferred from studies on related scaffolds, such as N-arylacrylamides and other enamides. These related compounds are known to participate in a variety of chemical transformations, often involving radical intermediates or cyclization cascades.
For instance, N-arylacrylamides have been utilized as effective radical acceptors in cascade cyclization reactions for the synthesis of complex N-polyheterocycles. researchgate.net Mechanistic investigations suggest that these transformations can proceed through photoinduced single-electron transfer (SET) processes. researchgate.net Similarly, visible-light-induced reactions of N-(2-cyanoaryl)-acrylamides with alkyl radicals have been developed for constructing phenanthridine (B189435) derivatives, highlighting the potential for the N-aryl amide moiety to engage in radical cyclizations.
The N-(2-Aminophenyl)amide framework is also a key precursor for the synthesis of important heterocyclic structures. For example, substituted 1-(2-aminophenyl)-3-arylprop-2-en-1-ones, which share a similar structural element, undergo copper-mediated cyclocondensation reactions with aldehydes to form 2-aryl-4-styrylquinazolines. rsc.org This suggests that the this compound scaffold could potentially undergo intramolecular cyclization, possibly via initial acylation or condensation at the amine, followed by ring closure to form benzodiazepine (B76468) or quinazolinone derivatives, which are common motifs in medicinal chemistry. Such transformations would likely proceed through standard polar reaction mechanisms involving nucleophilic attack of the amine followed by dehydration or elimination.
Theoretical and Computational Chemistry Investigations of N 2 Aminophenyl 2 Phenylpropionamide
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and associated energies of a molecule like N-(2-Aminophenyl)-2-phenylpropionamide.
Before molecular properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms—the equilibrium geometry—must be determined. This process, known as geometry optimization, involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero. For a flexible molecule such as this compound, which possesses several rotatable single bonds, multiple energy minima, known as conformers, may exist.
Computational methods, particularly Density Functional Theory (DFT) with functionals like B3LYP and basis sets such as 6-311++G(d,p), are commonly employed for this purpose. nih.gov The analysis would involve exploring the conformational space by rotating key bonds, such as the C(O)-N amide bond and the bonds connecting the phenyl rings to the main scaffold, followed by geometry optimization for each starting structure. The result is a conformational energy landscape that identifies the most stable conformers and the energy barriers for interconversion between them. The planarity of the amide group is a key structural feature, arising from the delocalization of the nitrogen lone pair into the carbonyl system. nih.gov
| Parameter | Atoms Involved | Predicted Value | Significance |
|---|---|---|---|
| Bond Length | C=O | ~1.23 Å | Typical double bond character of a carbonyl group. |
| Bond Length | C(O)-N | ~1.36 Å | Partial double bond character due to resonance. |
| Bond Length | N-H (Amide) | ~1.01 Å | Standard amide N-H bond length. |
| Dihedral Angle | O=C-N-C(Aryl) | ~180° | Indicates a near-planar, trans-amide conformation. |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest energy orbital without electrons, acts as an electron acceptor (electrophile).
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
| Property | Predicted Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -5.8 eV | Reflects the energy required to remove an electron; indicates potential nucleophilic sites (likely on the aminophenyl ring). |
| LUMO Energy | -0.9 eV | Reflects the energy released upon accepting an electron; indicates potential electrophilic sites (likely on the carbonyl carbon and phenylpropionyl ring). |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | Suggests a relatively stable molecule with moderate reactivity under normal conditions. |
Computational chemistry provides invaluable tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. nih.govnih.gov Calculations are performed on the optimized molecular geometry, and the resulting magnetic shielding tensors are used to calculate chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). Such predictions are instrumental in assigning signals in experimental spectra, especially for complex molecules. rsc.org
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| N-H (Amide) | ~8.5 - 9.5 | Deshielded due to amide resonance and potential hydrogen bonding. |
| C=O (Carbonyl) | ~170 - 175 | Typical chemical shift for an amide carbonyl carbon. stenutz.eu |
| N-H₂ (Amine) | ~3.5 - 4.5 | Shielded relative to the amide proton. |
| Aromatic C-H | ~6.5 - 7.5 | Range reflects different electronic environments on the two phenyl rings. |
IR Frequencies: Theoretical vibrational (infrared) spectra are obtained by calculating the second derivatives of the energy with respect to atomic displacements. This analysis yields a set of vibrational frequencies and their corresponding normal modes (e.g., stretching, bending, and twisting). researchgate.net Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and other effects, the calculated values are typically multiplied by an empirical scaling factor to improve agreement with experimental data. rsc.org Predicted IR spectra are crucial for identifying characteristic functional group vibrations.
| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Description |
|---|---|---|
| N-H Stretch (Amine) | ~3400 - 3500 | Asymmetric and symmetric stretches of the primary amine. |
| N-H Stretch (Amide) | ~3300 | Characteristic stretch of a secondary amide N-H bond. |
| C=O Stretch (Amide I) | ~1670 | Strong absorption typical for the amide carbonyl group. nih.gov |
| N-H Bend / C-N Stretch (Amide II) | ~1530 | Coupled vibration characteristic of secondary amides. |
Reaction Mechanism Elucidation via Computational Modeling and Transition State Analysis
Computational modeling is a powerful method for investigating the step-by-step pathways of chemical reactions. For this compound, a key reaction to study would be the hydrolysis of the amide bond, which is a fundamentally important process in chemistry and biology. mcmaster.cauregina.ca
The process involves mapping the potential energy surface to identify all relevant stationary points: reactants, products, and any intermediates. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—must be located. acs.org A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. acs.orgnih.gov
The activation energy (Ea) of the reaction is the energy difference between the reactants and the transition state. A high activation energy implies a slow reaction, while a low barrier suggests a faster process. Computational studies can compare different potential mechanisms (e.g., acid-catalyzed vs. base-catalyzed hydrolysis) by calculating their respective activation energies to determine the most favorable pathway. acs.org
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Amide + H₂O) | 0.0 | Reference energy level. |
| Transition State (TS) | +25.0 | Energy barrier for the reaction; determines the reaction rate. |
| Intermediate (Tetrahedral) | +10.5 | A short-lived species formed after crossing the first barrier. |
| Products (Carboxylic Acid + Amine) | -5.0 | Overall reaction is exothermic. |
Intermolecular Interaction Studies and Molecular Recognition Principles (General Chemical Context)
The way a molecule interacts with its neighbors governs its physical properties (like melting point and solubility) and its biological function. This compound can participate in several types of non-covalent interactions.
Hydrogen Bonding: The amide N-H and the primary amine N-H₂ groups are effective hydrogen bond donors. The carbonyl oxygen and the lone pair on the amine nitrogen are strong hydrogen bond acceptors. These interactions are highly directional and play a major role in determining the crystal structure and in molecular recognition. nih.govnih.gov
π-π Stacking: The presence of two phenyl rings allows for π-π stacking interactions, where the electron-rich faces of the rings align.
van der Waals Interactions: These are ubiquitous attractive forces arising from temporary fluctuations in electron density.
Computational methods can quantify these interactions by calculating the binding energy of molecular dimers or clusters. Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts in a crystal lattice. researchgate.net Understanding these interactions is the basis of molecular recognition, which describes how molecules selectively bind to one another, a key principle in supramolecular chemistry and drug design. acs.org The stabilizing energy from such interactions can be significant, with orthogonal amide C=O interactions contributing up to -9.71 kJ/mol in the gas phase as calculated by high-level methods. nih.gov
Application of Solvation Models in Computational Studies
Most chemical and biological processes occur in solution, and the solvent can have a profound effect on molecular properties and reactivity. Computational studies must account for these effects. uni-muenchen.de There are two primary approaches to modeling solvation. researchgate.netarxiv.org
Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant (ε). wikipedia.org The Polarizable Continuum Model (PCM) and its variants are widely used. acs.orgq-chem.com In this approach, the solute molecule is placed in a cavity within the dielectric continuum, and the electrostatic interaction between the solute and the polarized continuum is calculated. These models are computationally efficient and are often sufficient for capturing the bulk effects of the solvent. rsc.org
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This method can accurately model specific solute-solvent interactions, such as hydrogen bonds, but it is computationally very expensive due to the increased number of atoms. rsc.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models are often used, where the solute is treated with a high level of theory (QM) and the solvent molecules are treated with a less demanding method (MM). mdpi.com
The choice of solvation model is critical. For instance, polar solvents will preferentially stabilize charged or highly polar species, which can significantly lower the activation energy of reactions that proceed through charged transition states or intermediates. acs.orgnih.gov
Advanced Research Directions and Compound Utility in Chemical Science
Role as a Synthetic Building Block for Complex Organic Molecules
N-(2-Aminophenyl)-2-phenylpropionamide is a bifunctional molecule, possessing both a nucleophilic primary amine and a stable amide group. This duality makes it a valuable synthetic building block, particularly for the construction of heterocyclic systems, which are core components of many pharmaceuticals and functional materials.
The primary amino group, positioned ortho to the amide substituent, is strategically placed to participate in intramolecular cyclization reactions. This reactivity is instrumental in forming various nitrogen-containing heterocycles. For instance, similar ortho-phenylenediamine precursors are widely used in condensation reactions with dicarbonyl compounds, aldehydes, or carboxylic acid derivatives to yield benzodiazepines, quinoxalines, or benzimidazoles, respectively. The amide nitrogen and the amino group can act in concert to form complex fused ring systems.
The utility of related N-(2-aminophenyl) amides has been demonstrated in the efficient synthesis of other valuable compounds. A notable strategy involves a sequential nucleophilic/intramolecular addition process followed by transamidation, enabling the synthesis of diverse secondary amides. rsc.org In this type of transformation, the starting aminophenyl amide acts as a precursor where the aminophenyl group serves as a leaving group that can be recovered as a carbonylated N-heterocycle, a motif of significant pharmaceutical relevance. rsc.org This approach highlights the atom economy and practicality of using such building blocks.
The phenylpropionamide core itself offers multiple sites for modification, allowing chemists to introduce additional complexity and functionality. The phenyl rings can be substituted, and the amide bond can be subjected to various chemical transformations, further expanding the synthetic possibilities. As a result, this compound serves as a key intermediate for accessing more intricate molecular architectures. csmres.co.uk
Table 1: Potential Heterocyclic Systems from N-(2-Aminophenyl) Amide Precursors
| Reactant Partner | Resulting Heterocycle |
|---|---|
| 1,2-Dicarbonyl Compounds | Quinoxalines |
| Carboxylic Acids / Aldehydes | Benzimidazoles |
| β-Ketoesters | Benzodiazepines |
Design Principles for Novel Chemical Entities Based on the Phenylpropionamide Scaffold
The phenylpropionamide framework is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular cores that are capable of binding to multiple biological targets with high affinity, making them excellent starting points for drug discovery. The design of new chemical entities based on this scaffold involves systematic structural modifications to optimize biological activity and drug-like properties. biosolveit.de
Key design principles include:
Scaffold Decoration: The core phenylpropionamide structure can be "decorated" with a variety of functional groups at several positions. Substituents can be added to either of the two phenyl rings to modulate properties such as solubility, lipophilicity, and electronic character. These modifications can enhance binding affinity to a target protein or improve pharmacokinetic properties. nih.gov
Conformational Constraint: The flexibility of the propionamide (B166681) linker can be restricted by incorporating it into a ring system. This can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity for its target.
Research into related structures, such as cinnamoyl anthranilates, has revealed significant antiproliferative activity. nih.govnih.gov Studies on these compounds have shown that substitutions on the benzamide (B126) moiety, particularly with an iodine atom at the 5-position, can lead to sub-micromolar concentrations inhibiting the growth of various tumor cell lines. nih.gov These findings provide a clear design principle: the strategic placement of specific substituents on the phenylpropionamide scaffold is a powerful tool for developing potent bioactive agents.
Development of Structure-Reactivity Relationships in Related Chemical Systems
Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to predicting its behavior in synthetic transformations and biological systems. For this compound and its analogs, structure-reactivity studies focus on how structural modifications influence the reactivity of the key functional groups—the primary amine and the amide linkage.
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to quantify reactivity. mdpi.com By calculating molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict the nucleophilic and electrophilic character of different sites within the molecule. For instance, adding electron-withdrawing groups to the aminophenyl ring would be expected to decrease the energy of the HOMO, making the amino group less nucleophilic. Conversely, electron-donating groups would increase its nucleophilicity.
Quantitative Structure-Activity Relationship (QSAR) studies on related N-(2-Aminophenyl)-Benzamide derivatives have utilized Molecular Field Analysis (MFA) to correlate steric and electrostatic fields with biological activity. sphinxsai.com These same principles can be applied to understand chemical reactivity. The analysis generates 3D contour maps indicating regions where steric bulk or specific electronic properties (positive or negative charge) would either enhance or diminish a particular outcome. sphinxsai.com This approach can guide the rational design of derivatives with tailored reactivity for specific synthetic applications, such as optimizing the rate of a desired cyclization reaction while minimizing side products.
The interplay between the ortho-amino group and the amide is also crucial. Intramolecular hydrogen bonding can influence the planarity of the system and the reactivity of both the amine and the amide carbonyl. Elucidating these subtle structural effects is key to developing a predictive model for the chemical behavior of this class of compounds.
Future Methodological Advancements in the Synthesis and Characterization of Substituted Amides
The synthesis of amides is one of the most common and vital transformations in organic chemistry. However, traditional methods often rely on harsh conditions or the use of stoichiometric activating agents that generate significant waste. researchgate.netharvard.edu The future of amide synthesis is focused on developing more efficient, sustainable, and versatile methodologies.
Key advancements in amide synthesis include:
Catalytic Approaches: There is a strong drive to replace stoichiometric reagents with catalytic methods. Novel catalysts, such as those based on boron reagents or silver, allow for the direct coupling of non-activated carboxylic acids and amines under milder conditions. researchgate.netharvard.edu
Novel Reagents and Reactions: Innovative methods are emerging that bypass traditional acid-amine coupling. One revolutionary approach utilizes the unique properties of isocyanides in a three-component reaction with alkyl halides and water to rapidly form valuable amides, opening up new possibilities for creating complex molecules. catrin.com
Photoredox Catalysis: The use of visible light to mediate chemical reactions is a rapidly growing area. Photoredox catalysis enables the synthesis of amides from a wide variety of starting materials, including halides and arenes, under very mild conditions, providing a robust alternative to classical methods. mdpi.com
Late-Stage Functionalization: New synthetic methods are being developed that allow for the modification of complex molecules, such as drug candidates, in the final steps of a synthesis. This "late-stage functionalization" is a valuable tool for rapidly creating analogs for biological testing. catrin.com
In the realm of characterization, the integration of high-level computational modeling with experimental spectroscopy is becoming increasingly important. Theoretical calculations can predict spectroscopic data (e.g., NMR, IR spectra) with high accuracy, aiding in the structural elucidation of new compounds and providing deeper insight into their electronic structure and bonding. conicet.gov.ar
Table 2: Emerging Trends in Amide Synthesis
| Methodological Advance | Key Features | Potential Impact |
|---|---|---|
| Isocyanide-based Reactions | High versatility, rapid formation of complex amides. catrin.com | Access to previously challenging molecular structures. |
| Silver-Catalyzed Coupling | Uses inexpensive and safe starting materials, mild conditions. harvard.edu | Greener and more cost-effective industrial synthesis. |
| Photoredox Catalysis | Visible light-mediated, broad substrate scope. mdpi.com | Sustainable synthesis and novel reaction pathways. |
These advancements will undoubtedly facilitate the synthesis and study of this compound and its derivatives, enabling chemists to explore their utility in ever more sophisticated applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
